molecular formula C21H18N4S B10900519 (2E)-2-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}hydrazinecarbothioamide

(2E)-2-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}hydrazinecarbothioamide

Cat. No.: B10900519
M. Wt: 358.5 g/mol
InChI Key: PCAUWOBKXIDIAG-FSJBWODESA-N
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Description

2-{(E)-1-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a naphthylmethyl group attached to an indole ring, which is further connected to a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-1-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE typically involves the condensation of 1-(1-naphthylmethyl)-1H-indole-3-carbaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-1-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the indole ring or the hydrazinecarbothioamide moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often in ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or thiols; conditions vary based on the specific reaction.

Major Products

The major products formed from these reactions include oxidized derivatives (sulfoxides, sulfones), reduced hydrazine derivatives, and substituted indole or hydrazinecarbothioamide compounds.

Scientific Research Applications

2-{(E)-1-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new organic materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{(E)-1-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in antimicrobial, anticancer, or other therapeutic areas.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Naphthylmethyl)-1H-indole-3-carbaldehyde: A precursor in the synthesis of the target compound.

    Thiosemicarbazide: Another precursor used in the synthesis.

    Indole derivatives: Compounds with similar indole structures, often investigated for their biological activities.

Uniqueness

2-{(E)-1-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H18N4S

Molecular Weight

358.5 g/mol

IUPAC Name

[(E)-[1-(naphthalen-1-ylmethyl)indol-3-yl]methylideneamino]thiourea

InChI

InChI=1S/C21H18N4S/c22-21(26)24-23-12-17-14-25(20-11-4-3-10-19(17)20)13-16-8-5-7-15-6-1-2-9-18(15)16/h1-12,14H,13H2,(H3,22,24,26)/b23-12+

InChI Key

PCAUWOBKXIDIAG-FSJBWODESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=C(C4=CC=CC=C43)/C=N/NC(=S)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=C(C4=CC=CC=C43)C=NNC(=S)N

Origin of Product

United States

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